molecular formula C7H12O2 B1598783 4-Heptenoic acid CAS No. 41653-95-6

4-Heptenoic acid

Cat. No.: B1598783
CAS No.: 41653-95-6
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

elongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.

Properties

CAS No.

41653-95-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-

InChI Key

KFXPOIKSDYRVKS-ARJAWSKDSA-N

SMILES

CCC=CCCC(=O)O

Isomeric SMILES

CC/C=C\CCC(=O)O

Canonical SMILES

CCC=CCCC(=O)O

Key on ui other cas no.

41653-95-6
35194-37-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Heptenoic acid
Reactant of Route 2
Reactant of Route 2
4-Heptenoic acid
Reactant of Route 3
Reactant of Route 3
4-Heptenoic acid
Reactant of Route 4
Reactant of Route 4
4-Heptenoic acid
Reactant of Route 5
Reactant of Route 5
4-Heptenoic acid
Reactant of Route 6
Reactant of Route 6
4-Heptenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.